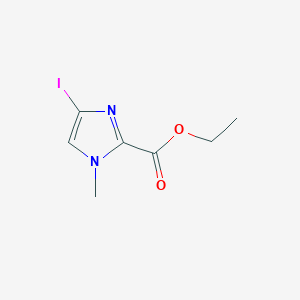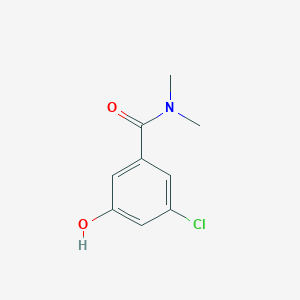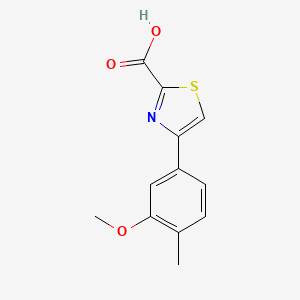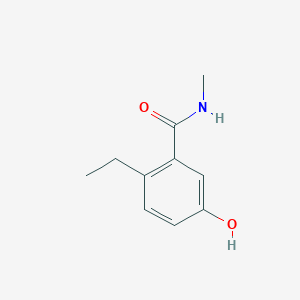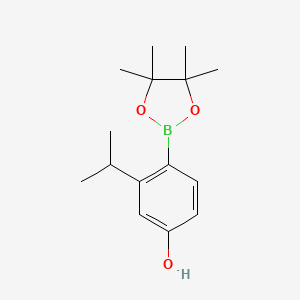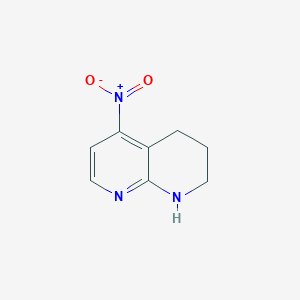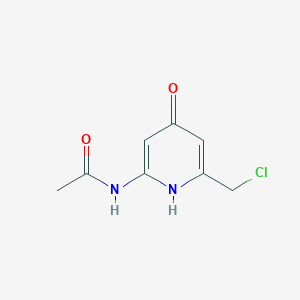
N-(6-(Chloromethyl)-4-hydroxypyridin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-(Chloromethyl)-4-hydroxypyridin-2-yl)acetamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloromethyl group at the 6th position, a hydroxyl group at the 4th position, and an acetamide group at the 2nd position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(Chloromethyl)-4-hydroxypyridin-2-yl)acetamide typically involves the chloromethylation of 4-hydroxypyridine followed by acetamidation. One common method includes:
Chloromethylation: The reaction of 4-hydroxypyridine with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 6th position.
Acetamidation: The subsequent reaction of the chloromethylated product with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-(Chloromethyl)-4-hydroxypyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(6-formyl-4-hydroxypyridin-2-yl)acetamide.
Reduction: Formation of N-(6-methyl-4-hydroxypyridin-2-yl)acetamide.
Substitution: Formation of N-(6-(azidomethyl)-4-hydroxypyridin-2-yl)acetamide or N-(6-(thiomethyl)-4-hydroxypyridin-2-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(6-(Chloromethyl)-4-hydroxypyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(6-(Chloromethyl)-4-hydroxypyridin-2-yl)acetamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The hydroxyl and acetamide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(6-(Chloromethyl)-4-hydroxyquinolin-2-yl)acetamide
- N-(6-(Chloromethyl)-4-hydroxybenzyl-2-yl)acetamide
- N-(6-(Chloromethyl)-4-hydroxythiazol-2-yl)acetamide
Uniqueness
N-(6-(Chloromethyl)-4-hydroxypyridin-2-yl)acetamide is unique due to the specific positioning of its functional groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both the chloromethyl and hydroxyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C8H9ClN2O2 |
|---|---|
Molekulargewicht |
200.62 g/mol |
IUPAC-Name |
N-[6-(chloromethyl)-4-oxo-1H-pyridin-2-yl]acetamide |
InChI |
InChI=1S/C8H9ClN2O2/c1-5(12)10-8-3-7(13)2-6(4-9)11-8/h2-3H,4H2,1H3,(H2,10,11,12,13) |
InChI-Schlüssel |
OWHOWUYSJHWLDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=O)C=C(N1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







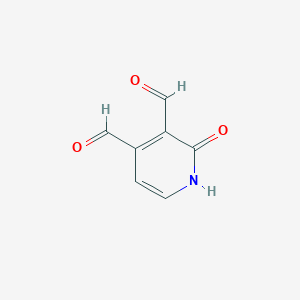
![Imidazo[1,2-A]pyrimidin-3-ylmethanamine](/img/structure/B14850183.png)
